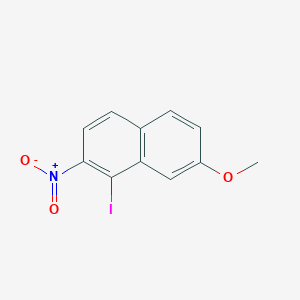

1-Iodo-7-methoxy-2-nitronaphthalene

Description

Properties

Molecular Formula |

C11H8INO3 |

|---|---|

Molecular Weight |

329.09 g/mol |

IUPAC Name |

1-iodo-7-methoxy-2-nitronaphthalene |

InChI |

InChI=1S/C11H8INO3/c1-16-8-4-2-7-3-5-10(13(14)15)11(12)9(7)6-8/h2-6H,1H3 |

InChI Key |

YGSTUEUIEBNTIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2I)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Substituent Positions and Molecular Properties

Key Observations :

- Steric and Electronic Effects: The iodine atom in this compound increases molecular weight and steric hindrance compared to non-halogenated analogs. This may reduce solubility in polar solvents but enhance stability in crystalline phases.

Table 2: Reactivity and Functional Group Behavior

Key Observations :

- Iodine Reactivity : The iodo group in this compound offers a handle for further functionalization (e.g., Suzuki coupling), unlike methoxy- or nitro-only analogs.

- Nitro Group Utility: Reduction of the nitro group could yield amino derivatives, expanding utility in drug discovery (cf.

Crystallographic and Physical Properties

Table 3: Crystallographic Data from Evidence

| Compound (Reference) | Dihedral Angles (°) | Intermolecular Interactions |

|---|---|---|

| (2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone | 58.65 (naphthalene vs. benzene) | O–H···O=C H-bonds, van der Waals forces |

| 7-Methoxy-1-{(Z)-2-nitrophenyliminomethyl}-2-naphthol | 81.20 (benzene vs. naphthalene) | O–H···N H-bonds, Cl···C interactions |

Key Observations :

- Crystal Packing : The iodine atom in this compound may induce distinct packing patterns compared to methoxy/nitro analogs due to halogen bonding (absent in hydroxylated derivatives ).

- Thermal Stability : Higher molecular weight and halogen bonding could elevate melting points relative to 1-methoxy-2-nitronaphthalene (data needed for confirmation).

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-Iodo-7-methoxy-2-nitronaphthalene, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves halogenation and nitration of methoxy-substituted naphthalene precursors. For example, iodination can be achieved using iodine monochloride (ICl) in the presence of Lewis acids like FeCl₃, while nitration may employ mixed acids (HNO₃/H₂SO₄). Optimizing yields requires controlling temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular integrity. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous naphthalene derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts. Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation. Store the compound in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and iodine loss. Dispose of waste via halogen-specific protocols, as outlined in safety data sheets for structurally similar methoxy-naphthalenes .

Advanced Research Questions

Q. How do electronic effects of substituents (iodo, methoxy, nitro) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the iodo substituent for Suzuki-Miyaura couplings by polarizing the C–I bond. Methoxy’s electron-donating nature stabilizes intermediates but may reduce electrophilicity at adjacent positions. Density Functional Theory (DFT) calculations can map charge distribution and predict regioselectivity. Experimental validation involves comparing coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under varying conditions .

Q. What strategies resolve contradictions in reported toxicity data for halogenated nitro-naphthalenes?

- Methodological Answer : Discrepancies arise from differences in assay models (e.g., in vitro vs. in vivo) and exposure durations. Use tiered testing: (1) In silico toxicity prediction (e.g., QSAR models); (2) In vitro assays (Ames test for mutagenicity; cytotoxicity in human cell lines); (3) In vivo studies (rodent models, focusing on hepatic/renal endpoints). Meta-analyses of peer-reviewed data, prioritizing studies with high confidence scores (≥3/4 criteria per ATSDR guidelines), are critical .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Apply fugacity models (e.g., EQC Level III) to estimate partitioning into air, water, and soil based on octanol-water (log Kow) and Henry’s Law constants. Degradation pathways (photolysis, hydrolysis) can be simulated using Gaussian09 with TD-DFT for UV absorption spectra. Validate predictions with high-performance liquid chromatography (HPLC) to track degradation products in controlled environmental chambers .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

- Methodological Answer : Heavy iodine atoms cause significant X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXT for structure solution and OLEX2 for refinement. Intermolecular interactions (e.g., halogen bonding between iodine and nitro groups) are analyzed using Mercury software. Co-crystallization with chloroform (as in analogous structures) improves crystal quality by stabilizing lattice packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.